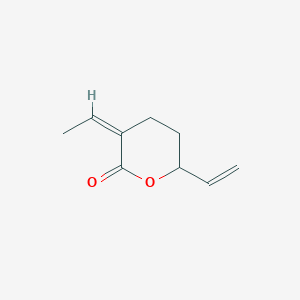
(3Z)-6-ethenyl-3-ethylideneoxan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-6-ethenyl-3-ethylideneoxan-2-one is an organic compound characterized by its unique structure, which includes an oxan-2-one ring with ethenyl and ethylidene substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-6-ethenyl-3-ethylideneoxan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of ethenyl and ethylidene precursors in the presence of a catalyst to facilitate the formation of the oxan-2-one ring. The reaction conditions often require specific temperatures and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxan-2-one derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the ethenyl group.
Substitution: The compound can participate in substitution reactions, where nucleophiles replace the ethenyl or ethylidene groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other hydrogenation catalysts.
Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of appropriate catalysts.
Major Products: The major products of these reactions include various substituted oxan-2-one derivatives, which can be further utilized in organic synthesis and material science applications.
Aplicaciones Científicas De Investigación
(3Z)-6-ethenyl-3-ethylideneoxan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3Z)-6-ethenyl-3-ethylideneoxan-2-one involves its interaction with specific molecular targets, leading to various biological effects. The compound’s ethenyl and ethylidene groups play a crucial role in its reactivity and interaction with enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
(3Z,6Z,9Z)-3,6,9-Octadecatriene: A compound with multiple double bonds, used in pheromone synthesis.
(3Z,6Z,9Z,12Z,15Z)-Pentacosapentaene: Another polyunsaturated compound with applications in pheromone research.
Comparison: While (3Z)-6-ethenyl-3-ethylideneoxan-2-one shares some structural similarities with these compounds, its unique oxan-2-one ring and specific substituents confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
67693-94-1 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
(3Z)-6-ethenyl-3-ethylideneoxan-2-one |
InChI |
InChI=1S/C9H12O2/c1-3-7-5-6-8(4-2)11-9(7)10/h3-4,8H,2,5-6H2,1H3/b7-3- |
Clave InChI |
YXJPKSNUBWXRRV-CLTKARDFSA-N |
SMILES isomérico |
C/C=C\1/CCC(OC1=O)C=C |
SMILES canónico |
CC=C1CCC(OC1=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{3-[Chloro(dimethyl)silyl]propyl}morpholine](/img/structure/B14172581.png)
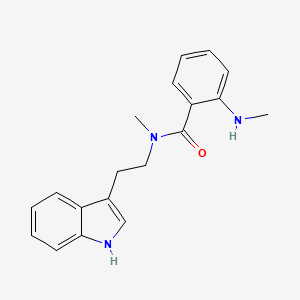
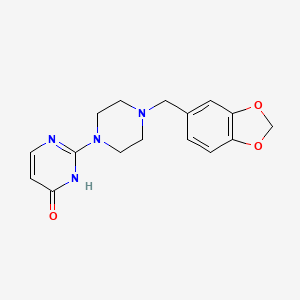
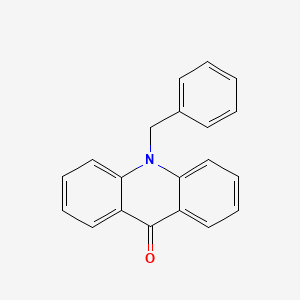
![5-{[3-(4-Fluorophenoxy)phenyl]methanesulfonyl}-1,2,4-thiadiazole](/img/structure/B14172623.png)
![N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]propanamide](/img/structure/B14172628.png)
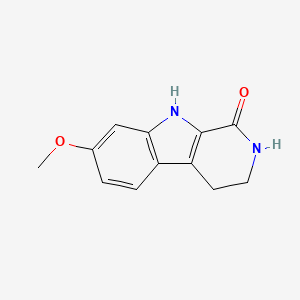
![N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2,2-dimethylpropanamide](/img/structure/B14172642.png)
![disodium;5-[[4-[6-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-1H-benzimidazol-2-yl]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B14172643.png)

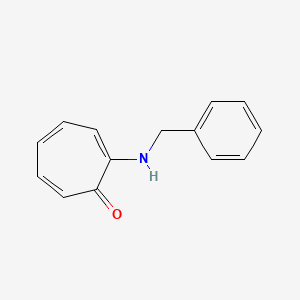
![3-(2-Methoxyethoxy)-5-{[(3-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B14172670.png)
![4-[3-(Benzyloxy)propyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14172673.png)

